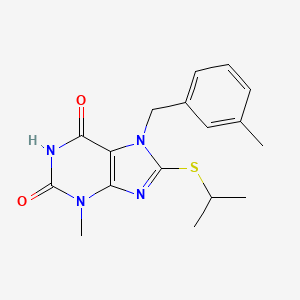
4-(Tributylstannyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tributylstannyl)isoquinoline is a chemical compound that belongs to the class of organotin compounds It features an isoquinoline ring substituted with a tributylstannyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)isoquinoline typically involves the reaction of isoquinoline derivatives with tributyltin reagents. One common method is the iodine-lithium exchange reaction, where 4-iodoisoquinoline is treated with tributyltin lithium in diethyl ether at low temperatures (around -78°C) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-(Tributylstannyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The isoquinoline ring can be oxidized under specific conditions to form N-oxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: For substitution reactions, common electrophiles include halogens and acyl chlorides.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or m-chloroperbenzoic acid.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Substitution Products: Depending on the electrophile used, various substituted isoquinolines can be formed.
Oxidation Products: Isoquinoline N-oxides are typical products of oxidation reactions.
Coupling Products: Cross-coupling reactions yield biaryl compounds or other complex structures.
科学的研究の応用
4-(Tributylstannyl)isoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of isoquinoline-based drugs.
Material Science: It is utilized in the preparation of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Tributylstannyl)isoquinoline largely depends on its use in chemical reactions. In substitution reactions, the tributylstannyl group acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
類似化合物との比較
Similar Compounds
4-(Tributylstannyl)quinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
4-(Tributylstannyl)pyridine: Features a pyridine ring with a tributylstannyl group at the 4-position.
Uniqueness
4-(Tributylstannyl)isoquinoline is unique due to the presence of the isoquinoline ring, which imparts different electronic properties compared to quinoline or pyridine derivatives. This uniqueness makes it valuable in specific synthetic applications where the electronic characteristics of the isoquinoline ring are advantageous.
特性
IUPAC Name |
tributyl(isoquinolin-4-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIZYTKOCOPTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2816035.png)



![2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2816042.png)


![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)




![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)
